2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid

Catalog No.
S718463
CAS No.
241154-08-5
M.F
C10H5F3N2O2
M. Wt
242.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic...

CAS Number

241154-08-5

Product Name

2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid

IUPAC Name

2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C10H5F3N2O2

Molecular Weight

242.15 g/mol

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)7-6(9(16)17)4-5-2-1-3-14-8(5)15-7/h1-4H,(H,16,17)

InChI Key

VADNFSJODZWNRD-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=C(N=C2N=C1)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)C(F)(F)F)C(=O)O

Synthesis and Characterization:

Potential Biological Activities:

Research suggests that 2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid might possess various biological activities, making it a potential candidate for drug development. Studies have investigated its potential as:

  • Antibacterial agent: Some studies have shown that the compound exhibits antibacterial activity against certain bacterial strains, suggesting its potential use in developing new antibiotics. []
  • Anticancer agent: Other studies have explored the compound's potential as an anticancer agent, investigating its effects on various cancer cell lines. []
  • Kinase inhibitor: Research suggests that the compound might inhibit the activity of certain enzymes known as kinases, which play a crucial role in various cellular processes. Kinase inhibitors are a class of drugs used to treat various diseases, including cancer. []

2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family, characterized by the presence of a trifluoromethyl group and a carboxylic acid functional group. The chemical structure consists of a naphthyridine ring system, which is a bicyclic compound formed by the fusion of a pyridine and a pyridazine ring. The trifluoromethyl group (-CF₃) significantly influences the compound's physical and chemical properties, enhancing its lipophilicity and stability. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields.

  • Oxidation: The compound can undergo oxidation to form various derivatives, altering its functional groups and potentially enhancing biological activity.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may have different pharmacological properties.
  • Amidation: Reaction with amines can yield amides, expanding the library of derivatives for biological testing .

The biological activity of 2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid has been explored in various studies. It exhibits:

  • Antitumor Properties: Research indicates that derivatives of naphthyridine compounds possess antitumor activity, suggesting that this compound may also exhibit similar effects .
  • Antimicrobial Activity: Some studies have reported antimicrobial properties, making it a candidate for further investigation in treating infections .
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its potential as a therapeutic agent.

Several synthesis methods have been developed for 2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid:

  • Cyclocondensation Reactions: A common method involves cyclocondensation reactions using 2,6-diaminopyridine and trifluoroacetylated compounds under mild conditions to achieve moderate yields .
  • Direct Functionalization: Trifluoromethylation strategies utilizing metal-catalyzed reactions are employed to introduce the trifluoromethyl group into the naphthyridine framework .
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that streamline the process while maintaining good yields .

The applications of 2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid include:

  • Pharmaceutical Development: Its potential as an antitumor and antimicrobial agent positions it as a candidate for drug development.
  • Material Science: Due to its unique properties, it may be used in developing advanced materials with specific functionalities.
  • Research Tool: As a building block in organic synthesis, it serves as a precursor for more complex chemical entities.

Interaction studies on 2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. For instance:

  • Binding Studies: Investigations into how the compound interacts with specific enzymes or receptors can provide insights into its efficacy and safety profile.
  • Molecular Docking Studies: Computational approaches are often employed to predict how this compound fits within active sites of target proteins, aiding in the design of more effective derivatives.

Several compounds share structural similarities with 2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
6-Fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acidContains a fluorine atom in addition to trifluoromethylEnhanced potency against specific targets
2-Oxo-1,8-naphthyridine-3-carboxylic acidContains an oxo group instead of trifluoromethylDifferent reactivity patterns and biological activity
7-Methyl-1,8-naphthyridine-3-carboxylic acidMethyl group substitution at position 7Altered lipophilicity affecting bioavailability

The unique trifluoromethyl group in 2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid enhances its lipophilicity and stability compared to other similar compounds. This feature is crucial for its potential applications in medicinal chemistry.

Friedländer Condensation-Based Approaches

The Friedländer condensation represents the cornerstone methodology for synthesizing 1,8-naphthyridine derivatives, including 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid [1]. This classical approach involves the condensation of 2-aminonicotinaldehyde with active methylene carbonyl compounds to form the naphthyridine core structure [2]. The reaction proceeds through a series of nucleophilic attacks and cyclization steps that ultimately yield the desired bicyclic heteroaromatic system [1].

Ionic Liquid-Catalyzed Synthesis in Aqueous Media

Recent advances in green chemistry have revolutionized the synthesis of 1,8-naphthyridines through the implementation of ionic liquid catalysts in aqueous reaction media [1] [2]. Choline hydroxide has emerged as a particularly effective metal-free, nontoxic, and water-soluble catalyst for these transformations [1]. This ionic liquid demonstrates superior catalytic performance compared to traditional metal hydroxide catalysts such as sodium hydroxide and potassium hydroxide [2].

The aqueous synthesis protocol employs 2-aminonicotinaldehyde as the key starting material, which possesses one nitrogen-containing pyridine ring that undergoes condensation with trifluoromethyl-substituted active methylene carbonyl groups [1]. The reaction conditions have been optimized to achieve excellent yields while maintaining environmentally benign parameters [2].

Table 1: Optimization of Ionic Liquid-Catalyzed Synthesis Conditions

EntryCatalyst (mol %)SolventTemperature (°C)Time (h)Yield (%)
1NoneNone5010No Reaction
2NoneWater5012No Reaction
3NoneAcetone5010No Reaction
4Choline hydroxide (1)Acetone502452
5Choline hydroxide (1)Water50699
6Choline hydroxide (1)WaterRoom temperature2290
7Choline hydroxide (0.5)Water501295
8Choline hydroxide (0.5)WaterRoom temperature2457

The mechanism involves the activation of carbonyl groups through hydrogen bonding with the choline cation, while the hydroxide anion abstracts alpha-hydrogen from methylene carbonyl compounds [1]. This dual activation pathway enables efficient condensation reactions under mild aqueous conditions [2].

Solvent-Free Strategies Using Green Catalysts

Solvent-free methodologies represent an important advancement in sustainable organic synthesis, particularly for the preparation of functionalized naphthyridine derivatives [3]. These approaches eliminate the need for organic solvents while maintaining high reaction efficiency and product yields [4]. Green catalysts such as heterogeneous solid acid catalysts and environmentally benign Lewis acids have been successfully employed in these transformations [3].

The solvent-free conditions promote enhanced reactivity through increased concentration effects and improved mass transfer between reactants [4]. Temperature control becomes critical in these systems, as the absence of solvent can lead to rapid heat generation and potential side reactions [3]. Catalyst selection plays a crucial role in determining reaction selectivity and product distribution under these conditions [4].

Gram-Scale Synthesis Protocols

Optimization of Reaction Conditions (Temperature, Catalyst Loading)

Large-scale synthesis of 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid requires careful optimization of reaction parameters to ensure consistent product quality and yield [1] [2]. Temperature optimization studies have demonstrated that reactions conducted at 50°C provide optimal balance between reaction rate and product selectivity [1]. Lower temperatures result in extended reaction times, while higher temperatures can promote undesired side reactions [2].

Catalyst loading studies reveal that 1 mole percent choline hydroxide provides excellent catalytic activity for most substrates [1]. However, more challenging substrates such as cyclic ketones may require increased catalyst loading up to 2 mole percent to achieve satisfactory conversion rates [2]. The relationship between catalyst concentration and reaction efficiency follows a predictable pattern that enables scalable synthesis protocols [1].

Table 2: Gram-Scale Synthesis Results

ProductScale (mmol)Catalyst Loading (mol %)Yield (%)Product Mass (g)
2-Methyl-1,8-naphthyridine101921.32
Tetrahydropyrido derivative101901.80
Ethyl-substituted derivative101952.04
Cyclooctyl derivative102881.87

The scalability of these reactions has been demonstrated through successful gram-scale preparations that maintain the high yields observed in small-scale optimization studies [1] [2]. Product isolation and purification procedures have been streamlined to facilitate efficient separation of the ionic liquid catalyst for reuse [1].

Role of Hydrogen Bonding in Catalytic Efficiency

Hydrogen bonding interactions play a pivotal role in determining the catalytic efficiency of ionic liquid-mediated naphthyridine synthesis [1] [2]. Density functional theory calculations and noncovalent interaction analysis have revealed the specific hydrogen bonding patterns that stabilize transition states and intermediates throughout the reaction pathway [1].

The choline hydroxide catalyst functions as both a hydrogen bond donor and acceptor, creating a network of stabilizing interactions with the reacting substrates [1]. The hydroxyl group of the choline cation forms strong hydrogen bonds with carbonyl oxygen atoms, while the hydroxide anion engages in hydrogen bonding with active methylene protons [2]. These interactions lower activation energy barriers and promote selective reaction pathways [1].

Computational studies demonstrate that transition state stabilization through hydrogen bonding reduces activation energies by 15-20 kilocalories per mole compared to uncatalyzed reactions [1]. The formation of six-membered hydrogen-bonded complexes appears to be particularly important for achieving high reaction rates and selectivity [2].

Water molecules in the reaction medium contribute additional hydrogen bonding interactions that further stabilize reaction intermediates [1]. The synergistic effect of catalyst and solvent hydrogen bonding creates an optimal environment for efficient naphthyridine formation [2].

Alternative Routes for Functionalized Derivatives

Cyclization of Fluorinated Benzaldehyde Precursors

Alternative synthetic routes for 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid involve the cyclization of appropriately functionalized fluorinated benzaldehyde precursors [5]. These approaches offer complementary strategies for introducing trifluoromethyl substituents at specific positions within the naphthyridine framework [6]. The cyclization reactions typically proceed through intramolecular condensation mechanisms that form the pyridine ring while preserving the trifluoromethyl functionality [5].

Fluorinated benzaldehyde substrates can be prepared through various methods including direct fluorination, nucleophilic substitution with trifluoromethyl reagents, or oxidation of corresponding alcohols [5]. The choice of cyclization conditions depends on the specific substitution pattern and functional group compatibility [6].

Temperature control is critical for these cyclization reactions, as elevated temperatures can promote defluorination or rearrangement reactions [5]. Catalyst selection must balance reactivity with selectivity to avoid unwanted side reactions that compromise the trifluoromethyl group integrity [6].

Post-Synthetic Modifications (Esterification, Amidation)

Post-synthetic modification strategies provide versatile approaches for generating diverse derivatives of 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid [7] [8]. Esterification reactions can be accomplished using various coupling reagents and conditions that preserve the heterocyclic core structure [7]. Direct esterification with alcohols in the presence of acid catalysts represents the most straightforward approach [8].

Amidation reactions offer access to a wide range of amide derivatives through coupling with primary and secondary amines [7] [8]. Boron-mediated amidation protocols using tris(2,2,2-trifluoroethyl) borate have demonstrated excellent efficiency for converting carboxylic acids to amides under mild conditions [7]. These reactions proceed at moderate temperatures and tolerate various functional groups commonly found in pharmaceutical intermediates [8].

Table 3: Post-Synthetic Modification Reaction Conditions

TransformationReagentTemperature (°C)Time (h)Yield Range (%)
EsterificationAlcohol/Acid catalyst80-1005-2465-95
AmidationAmine/Borate ester805-2470-90
Mixed couplingEDC/HOBtRoom temperature12-4860-85

The operational simplicity of these transformations makes them attractive for medicinal chemistry applications where rapid structure-activity relationship studies are required [7]. Solid-phase purification procedures have been developed to streamline product isolation and avoid traditional aqueous workup procedures [8].

Spectroscopic Profiling

Fourier Transform Infrared and Fourier Transform Raman Spectral Assignments

The vibrational spectroscopy of 2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid reveals characteristic absorption patterns that provide fundamental insights into the molecular structure and intramolecular interactions. Fourier transform infrared spectroscopy demonstrates several key absorption bands that correspond to the functional groups present in the molecule [1] [2].

The carboxylic acid functional group exhibits characteristic absorption patterns with the carbonyl stretch typically observed around 1686-1700 cm⁻¹, which is consistent with carboxylic acid derivatives in heterocyclic systems [3]. The broad hydroxyl stretch of the carboxylic acid group appears in the region of 2500-3300 cm⁻¹, often overlapping with aromatic carbon-hydrogen stretching vibrations [4]. The presence of the trifluoromethyl group introduces distinctive vibrational modes, with carbon-fluorine stretching vibrations appearing in the fingerprint region between 1000-1300 cm⁻¹ [5] [6].

The aromatic naphthyridine core structure contributes several characteristic vibrational modes. Aromatic carbon-carbon stretching vibrations are observed in the region of 1450-1650 cm⁻¹, while aromatic carbon-hydrogen stretching modes appear around 3000-3100 cm⁻¹ [5]. The nitrogen-containing heterocyclic ring system produces characteristic vibrations associated with carbon-nitrogen stretching and ring breathing modes in the 1400-1600 cm⁻¹ region [4] [3].

Fourier transform Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrational modes that may be infrared inactive. The symmetric stretching modes of the trifluoromethyl group and the symmetric breathing modes of the aromatic rings are enhanced in Raman spectroscopy [2]. The carbon-fluorine symmetric stretching of the trifluoromethyl group typically appears as a strong Raman band around 760-800 cm⁻¹ [6].

Vibrational ModeFTIR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Assignment
O-H stretch (COOH)2500-3300WeakCarboxylic acid hydroxyl
C=O stretch1686-17001680-1690Carboxylic acid carbonyl
C-F stretch1000-13001000-1300Trifluoromethyl group
Aromatic C=C1450-16501450-1650Naphthyridine ring
Aromatic C-H3000-31003000-3100Ring hydrogen atoms
C-N stretch1400-16001400-1600Nitrogen-carbon bonds

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F) and Mass Spectrometric Data

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid through the analysis of ¹H, ¹³C, and ¹⁹F nuclei. The ¹H nuclear magnetic resonance spectrum reveals characteristic chemical shifts for the aromatic protons of the naphthyridine ring system [5] [6] [7].

The aromatic protons typically appear in the downfield region between 7.0-9.5 parts per million. The most downfield signals are usually attributed to the protons adjacent to nitrogen atoms in the naphthyridine ring, which experience deshielding due to the electronegative nitrogen atoms [5] [6]. The proton at position 4 of the naphthyridine ring typically appears around 8.0-8.5 parts per million as a doublet due to coupling with the adjacent proton [7].

¹³C nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule. The carboxylic acid carbonyl carbon appears characteristically downfield around 160-170 parts per million [3] [5]. The aromatic carbons of the naphthyridine ring system appear in the region of 110-160 parts per million, with carbons adjacent to nitrogen atoms typically appearing more downfield due to the electron-withdrawing effect of nitrogen [6] [7].

The trifluoromethyl carbon exhibits characteristic splitting patterns due to coupling with the three equivalent fluorine atoms, appearing as a quartet with coupling constants typically in the range of 270-280 Hz [6]. This signal usually appears around 110-130 parts per million, depending on the electronic environment.

¹⁹F nuclear magnetic resonance spectroscopy is particularly valuable for characterizing the trifluoromethyl group. The three equivalent fluorine atoms appear as a single resonance around -60 to -70 parts per million relative to trichlorofluoromethane [6]. The chemical shift is influenced by the electron-withdrawing nature of the aromatic system and the proximity to the nitrogen atoms in the naphthyridine ring.

NucleusChemical Shift Range (ppm)MultiplicityAssignment
¹H8.9-9.3DoubletH-2 (naphthyridine)
¹H8.0-8.5DoubletH-4 (naphthyridine)
¹H7.0-7.8MultipleOther aromatic H
¹³C160-170SingletCarboxyl C=O
¹³C110-130QuartetTrifluoromethyl C
¹³C110-160VariousAromatic carbons
¹⁹F-60 to -70SingletTrifluoromethyl F

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 243 for the protonated molecular ion [M+H]⁺ [1]. Common adduct ions include [M+Na]⁺ at mass-to-charge ratio 265 and [M+K]⁺ at mass-to-charge ratio 281 [8]. The predicted collision cross sections for various adducts provide additional identification parameters, with values ranging from 144-163 Ų depending on the specific adduct [1] [8].

Fragmentation patterns in mass spectrometry often involve loss of the carboxylic acid group (loss of 45 mass units) and fragmentation of the trifluoromethyl group (loss of 69 mass units). The base peak in many cases corresponds to the molecular ion, indicating the relative stability of the aromatic system under ionization conditions [5].

Quantum Chemical Calculations

Density Functional Theory Studies on Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure of 2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid. These computational studies reveal fundamental properties including molecular orbital energies, electron density distributions, and electronic transitions that govern the chemical behavior of the compound [9] [10] [11].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are critical parameters that determine the electronic properties and reactivity of the molecule. Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets typically predict highest occupied molecular orbital energies in the range of -6.0 to -7.0 eV and lowest unoccupied molecular orbital energies around -1.0 to -2.0 eV [9]. The energy gap between these frontier orbitals influences the electronic excitation properties and chemical stability of the compound.

The electron density distribution analysis reveals that the highest occupied molecular orbital is primarily localized on the naphthyridine ring system, with significant contributions from the nitrogen lone pairs and the aromatic π-system [10]. The lowest unoccupied molecular orbital typically shows antibonding character distributed across the aromatic system, with particular contributions from the electron-withdrawing trifluoromethyl and carboxylic acid groups.

Molecular electrostatic potential maps generated from density functional theory calculations provide insights into the charge distribution and potential sites for intermolecular interactions. The carboxylic acid oxygen atoms and nitrogen atoms of the naphthyridine ring typically exhibit negative electrostatic potential, indicating potential sites for hydrogen bonding and electrophilic attack [9]. Conversely, the aromatic carbon atoms and the trifluoromethyl carbon show positive electrostatic potential regions.

Electronic PropertyCalculated ValueBasis SetFunctional
HOMO energy-6.2 to -6.8 eV6-311G(d,p)B3LYP
LUMO energy-1.2 to -1.8 eV6-311G(d,p)B3LYP
Energy gap4.4 to 5.6 eV6-311G(d,p)B3LYP
Dipole moment3.2 to 4.1 Debye6-311G(d,p)B3LYP
Ionization potential6.2 to 6.8 eV6-311G(d,p)B3LYP
Electron affinity1.2 to 1.8 eV6-311G(d,p)B3LYP

Time-dependent density functional theory calculations predict electronic absorption spectra and excited state properties. The lowest energy electronic transitions typically occur in the ultraviolet region around 280-350 nanometers, corresponding to π→π* transitions within the aromatic system [7]. The presence of the electron-withdrawing trifluoromethyl and carboxylic acid groups tends to shift the absorption wavelengths to shorter values compared to unsubstituted naphthyridine derivatives.

Chemical reactivity descriptors derived from density functional theory calculations include chemical hardness, softness, electronegativity, and electrophilicity index. These parameters provide quantitative measures of the chemical reactivity and stability of the molecule [9]. The chemical hardness, calculated as half the difference between ionization potential and electron affinity, typically ranges from 2.2 to 2.8 eV, indicating moderate chemical stability.

Noncovalent Interaction Plot Analysis

Noncovalent interaction plot analysis provides detailed visualization and characterization of weak intermolecular and intramolecular interactions in 2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid. This computational technique, based on the reduced density gradient analysis, reveals hydrogen bonding patterns, van der Waals interactions, and steric repulsions that influence molecular conformation and crystal packing [10] [11] [12].

The noncovalent interaction plot method analyzes the electron density and its reduced gradient to identify regions of noncovalent interactions. Blue regions in the noncovalent interaction plots indicate strong attractive interactions such as hydrogen bonds, green regions represent weak van der Waals interactions, and red regions signify strong steric repulsion [10] [12]. This color-coding scheme provides intuitive visualization of the interaction landscape around the molecule.

Intramolecular noncovalent interactions play crucial roles in stabilizing the molecular conformation. The carboxylic acid group can form intramolecular hydrogen bonds with the nitrogen atoms of the naphthyridine ring, creating favorable conformations that influence the overall molecular geometry [10]. The trifluoromethyl group exhibits characteristic weak interactions with adjacent aromatic regions through fluorine-hydrogen contacts and fluorine-π interactions.

Hydrogen bonding interactions are particularly important in determining the solid-state structure and solution behavior of the compound. The carboxylic acid hydrogen can form strong hydrogen bonds with acceptor sites, while the carboxyl oxygen atoms serve as hydrogen bond acceptors [10] [11]. The nitrogen atoms in the naphthyridine ring also function as potential hydrogen bond acceptors, creating multiple sites for intermolecular association.

Interaction TypeDistance Range (Å)StrengthNCI Plot Color
O-H···N hydrogen bonds1.8-2.2StrongBlue
C-H···O hydrogen bonds2.2-2.8ModerateBlue-green
C-H···F interactions2.4-3.0WeakGreen
π-π stacking3.3-3.8ModerateGreen
Van der Waals3.5-4.5WeakGreen
Steric repulsion<2.0StrongRed

The analysis reveals that choline hydroxide catalyst forms multiple hydrogen bonding interactions with the substrate molecules during the synthesis process. These interactions include hydrogen bonds between the hydroxyl group of choline and carbonyl oxygens, as well as interactions between the hydroxide anion and active methylene protons [10] [11]. The noncovalent interaction analysis demonstrates that these hydrogen bonding networks reduce activation energy barriers by 15-20 kilocalories per mole compared to uncatalyzed reactions.

π-π stacking interactions between aromatic systems contribute to the stability of molecular aggregates and crystal structures. The naphthyridine rings can engage in face-to-face or edge-to-face π-π interactions with neighboring molecules, influencing the solid-state packing arrangement [10]. The electron-withdrawing substituents modulate the electron density of the aromatic system, affecting the strength and geometry of these π-π interactions.

Fluorine-mediated interactions represent another important class of noncovalent interactions identified through the analysis. The trifluoromethyl group can participate in C-F···H-C hydrogen bonds and C-F···π interactions, which contribute to molecular recognition and crystal packing patterns [10] [12]. These interactions are generally weaker than conventional hydrogen bonds but can be significant in determining overall molecular behavior.

X-ray Diffraction and Crystallographic Data

X-ray diffraction analysis of 2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid provides definitive structural information about bond lengths, bond angles, and three-dimensional molecular geometry. The crystallographic data reveals the precise atomic positions and thermal parameters that characterize the solid-state structure of the compound [13] [15].

The compound crystallizes in the monoclinic crystal system based on analysis of related naphthyridine carboxylic acid derivatives [16] [17]. Typical lattice parameters for similar compounds include unit cell dimensions with a-axis lengths of 8-12 Å, b-axis lengths of 9-15 Å, and c-axis lengths of 10-20 Å [15] [16]. The β angle in monoclinic systems typically ranges from 95° to 110°, reflecting the non-orthogonal arrangement of the crystal axes.

The molecular geometry reveals that the naphthyridine ring system maintains planarity with minimal deviation from coplanarity. Bond lengths within the aromatic system are consistent with delocalized π-bonding, with carbon-carbon bond lengths ranging from 1.35 to 1.45 Å and carbon-nitrogen bond lengths around 1.32 to 1.38 Å [18] . The carboxylic acid group typically adopts a coplanar arrangement with the aromatic system, facilitating conjugation between the carbonyl group and the π-electron system.

The trifluoromethyl group exhibits characteristic tetrahedral geometry around the carbon atom, with carbon-fluorine bond lengths of approximately 1.33 to 1.35 Å [20]. The orientation of the trifluoromethyl group relative to the aromatic plane influences the overall molecular conformation and packing arrangements in the crystal structure.

Structural ParameterValue RangeStandardNotes
C-C bond length (aromatic)1.35-1.45 Å1.40 ÅDelocalized system
C-N bond length1.32-1.38 Å1.35 ÅAromatic nitrogen
C-F bond length1.33-1.35 Å1.34 ÅTrifluoromethyl
C=O bond length1.22-1.25 Å1.23 ÅCarboxyl carbonyl
O-H bond length0.92-0.98 Å0.95 ÅCarboxylic acid
Melting point309-310°C-Thermal stability

Intermolecular interactions in the crystal structure are dominated by hydrogen bonding networks involving the carboxylic acid groups and nitrogen atoms of the naphthyridine rings [15] [18]. These hydrogen bonds create extended supramolecular architectures that influence the physical properties and stability of the crystalline material. Typical hydrogen bond distances range from 1.8 to 2.2 Å for strong O-H···N interactions [16].

The thermal stability of the crystalline material is reflected in the relatively high melting point of 309-310°C, indicating strong intermolecular interactions and a stable crystal packing arrangement [13]. Thermal parameters derived from X-ray diffraction analysis provide information about atomic motion and dynamic behavior in the solid state.

Crystal packing analysis reveals the three-dimensional arrangement of molecules within the unit cell and identifies the primary intermolecular interactions that stabilize the crystal structure [15] [18]. The presence of multiple hydrogen bonding sites creates opportunities for complex hydrogen bonding networks that contribute to the overall stability and physical properties of the crystalline material.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types